
(S)-2-(o-tolyl)piperidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(o-tolyl)piperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ortho-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(o-tolyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral piperidine ring. This can be achieved through asymmetric hydrogenation or chiral pool synthesis.
Substitution Reaction: The ortho-tolyl group is introduced via a substitution reaction. This can be done using organometallic reagents such as Grignard reagents or organolithium compounds.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-(o-tolyl)piperidine hydrochloride often employs scalable methods such as:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(o-tolyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: The ortho-tolyl group can be substituted with other functional groups using electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
N-oxides: Formed through oxidation.
Reduced Piperidines: Obtained via reduction.
Substituted Derivatives: Resulting from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
(S)-2-(o-tolyl)piperidine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(o-tolyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(o-tolyl)piperidine hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(m-tolyl)piperidine hydrochloride: A regioisomer with the tolyl group in the meta position.
2-(p-tolyl)piperidine hydrochloride: A regioisomer with the tolyl group in the para position.
Uniqueness
(S)-2-(o-tolyl)piperidine hydrochloride is unique due to its specific chiral configuration and the position of the tolyl group. This configuration can result in different biological activities and chemical reactivity compared to its enantiomers and regioisomers.
Propiedades
Fórmula molecular |
C12H18ClN |
|---|---|
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
(2S)-2-(2-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H/t12-;/m0./s1 |
Clave InChI |
VBPXEMVLSQEFSU-YDALLXLXSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H]2CCCCN2.Cl |
SMILES canónico |
CC1=CC=CC=C1C2CCCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


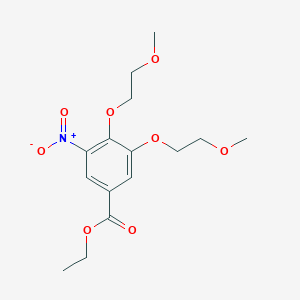
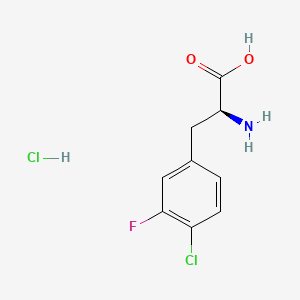

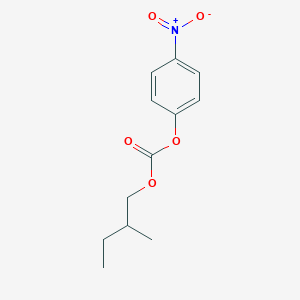

![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
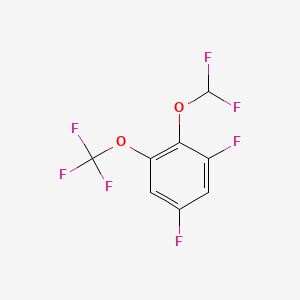
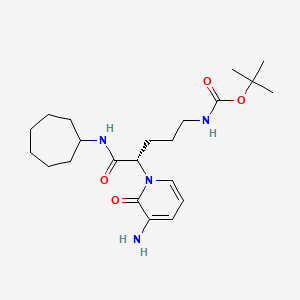
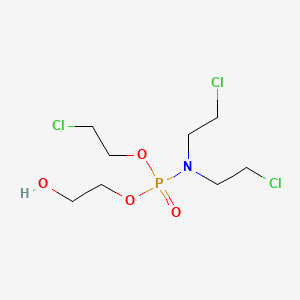
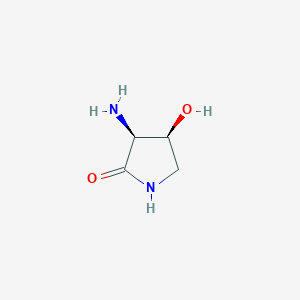



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
